molecular formula C16H18N4O4S B2354360 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide CAS No. 1040657-33-7

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide

Cat. No.: B2354360
CAS No.: 1040657-33-7
M. Wt: 362.4
InChI Key: AINLZVVCRNHPAQ-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a complex organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indoline core, a sulfonamide group, and a pyridazinone moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide typically involves multiple steps:

    Formation of the Indoline Core: Starting from aniline derivatives, the indoline core can be synthesized through cyclization reactions.

    Introduction of the Sulfonamide Group: Sulfonylation of the indoline core using sulfonyl chlorides under basic conditions.

    Attachment of the Pyridazinone Moiety: This can be achieved through nucleophilic substitution reactions, where the pyridazinone ring is introduced.

    Acetylation: The final step involves acetylation of the nitrogen atom using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the pyridazinone moiety to a dihydropyridazine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the indoline or pyridazinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydropyridazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes, while the indoline and pyridazinone moieties may interact with other biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds with similar indoline cores, such as indomethacin.

    Sulfonamides: Other sulfonamide-containing drugs like sulfamethoxazole.

    Pyridazinones: Compounds with pyridazinone rings, such as pyridazinone-based herbicides.

Uniqueness

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

1-acetyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-12(21)19-9-6-13-11-14(4-5-15(13)19)25(23,24)18-8-10-20-16(22)3-2-7-17-20/h2-5,7,11,18H,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINLZVVCRNHPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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